molecular formula C6H5NOS B1583440 Thionicotinic acid CAS No. 51087-03-7

Thionicotinic acid

Cat. No. B1583440
CAS RN: 51087-03-7
M. Wt: 139.18 g/mol
InChI Key: OWDHSOUPMJJTFN-UHFFFAOYSA-N
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Description

Thionicotinic acid, also known as 3-Pyridinecarbothioic acid, is a chemical compound with the molecular formula C6H5NOS and a molecular weight of 139.18 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of thionicotinic acid derivatives has been reported in several studies . For instance, a multicomponent synthesis of nicotinic acid derivatives has been developed, which includes the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid .


Molecular Structure Analysis

Thionicotinic acid contains a total of 14 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 thioacid (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

Thionicotinic acid and its derivatives play a significant role as multifunctional pharmacophores, exhibiting a variety of biological activities . The redox and non-redox reactions, as well as the antioxidant activity of nicotinic acid derivatives, have been the focus of several studies .


Physical And Chemical Properties Analysis

Thionicotinic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Scientific Research Applications

Vasorelaxation and Antioxidation Properties

Thionicotinic acid derivatives, including 2-(1-adamantylthio)nicotinic acid and its analogs, have been studied for their vasorelaxation and antioxidative properties. These compounds have shown dose-dependent maximal vasorelaxation in rat thoracic aorta, though less effective than acetylcholine-induced nitric oxide vasorelaxation. Their vasorelaxations are mediated partially by endothelium-induced nitric oxide and prostacyclin. Additionally, these thionicotinic acid analogs exhibited antioxidative properties in assays, with thionicotinic acid 6 being the most potent vasorelaxant and antioxidant. This suggests their potential as therapeutic agents for vascular and oxidative stress-related disorders (Prachayasittikul et al., 2010).

Synthesis and Antiparasitic Activity

Thionicotinic acid has been used in the synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. These compounds were tested against Trypanosoma brucei, the causative agent of Human African Sleeping Sickness, showing significant inhibitory effects on the growth and survival of the parasites. This research highlights the potential of thionicotinic acid derivatives in the development of new treatments for parasitic infections (Silverberg et al., 2021).

Thionicotinic Acid in Biomedical Applications

Thionicotinic acid's role in biomedical applications, especially in the context of terahertz (THz) technology, has been reviewed. Terahertz imaging and sensing technologies, used in medical, military, and security applications, have stimulated research on the biological effects associated with this frequency range. Studies on thionicotinic acid and its derivatives can provide insights into the interaction mechanisms with biological systems, which is crucial for health hazard evaluation and the safe use of THz systems (Wilmink & Grundt, 2011).

Safety And Hazards

Thionicotinic acid can cause skin and eye irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

pyridine-3-carbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDHSOUPMJJTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341243
Record name Thionicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thionicotinic acid

CAS RN

51087-03-7
Record name Thionicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thionicotinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
S Prachayasittikul, O Wongsawatkul… - Molecules, 2010 - mdpi.com
… It was found that the tested thionicotinic acid analogs 6-8 exerted maximal … The thionicotinic acid analogs all exhibited antioxidant … Significantly, the thionicotinic acid 6 is the most potent …
Number of citations: 30 www.mdpi.com
LJ Silverberg, TK Mal, CN Pacheco, ML Povelones… - Molecules, 2021 - mdpi.com
… of N-phenyl-C-aryl imines with thionicotinic acid, two difficult substrates. The reactions were … As part of the study, the first crystal structure of neutral thionicotinic acid is also reported, …
Number of citations: 3 www.mdpi.com
RH Abu-Eittah, AA Mohamed - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… For comparison, the internal rotation of an SH group around a single CS bond was investigated for the molecules thiobenzoic acid, thionicotinic acid and thioisonicotinic acid. Some …
Number of citations: 2 pubs.rsc.org
S Prachayasittikul, V Prachayasittikul, S Ruchirawat… - 2009 - 129.217.131.68
… The present study reveals antibacterial activity of the thionicotinic acid and derivatives 7-10 … -6 <10 -5 M, whereas thionicotinic acid 7 and nicotinamide 8 together with 2-(1adamantylthio)…
Number of citations: 29 129.217.131.68
N Cheng, L Zhang, M Wang, J Shu, P Shao… - Chemical Engineering …, 2023 - Elsevier
… In this paper, Nanofiber modified by 2-Thionicotinic acid (TN-Nanofiber) featuring acid- and oxidation-resistant was fabricated through electrospinning and chemical grafting, which can …
Number of citations: 7 www.sciencedirect.com
G Smith, DS Sagatys - Acta Crystallographica Section E: Structure …, 2003 - scripts.iucr.org
… Submitted.] ) is readily formed, while the complex with the analogous ligand thionicotinic acid (2-… behaviour of thionicotinic acid compared to thiosalicylic acid as a complexing agent. …
Number of citations: 5 scripts.iucr.org
H Goitia, MD Villacampa, A Laguna, MC Gimeno - Inorganics, 2019 - mdpi.com
A new phosphine ligand bearing a thiophene moiety, C 4 H 3 SNHCOCH 2 CH 2 PPh 2 (L), has been prepared by reaction of the aminophosphine Ph 2 PCH 2 CH 2 NH 2 with …
Number of citations: 14 www.mdpi.com
EF Moller, L Birkofer - Ber. d. deutsch. chem. Gesellsch., 1942 - cabdirect.org
… Thionicotinic acid amide had very good growth promoting properties for both organisms. Pyrazine-3-carboxylic acid and pyfazine-2: 3-dicarboxylic acid were inactive, while thiazole …
Number of citations: 0 www.cabdirect.org
LL Maisela, AM Crouch, J Darkwa, IA Guzei - Polyhedron, 2001 - Elsevier
A series of homochalcogenide and mixed-chalcogenide ligand complexes of palladium and platinum have been prepared from the reactions of Pd(dppf)Cl 2 , (dppf=1,1′-bis(…
Number of citations: 35 www.sciencedirect.com
HR Goitia Semeco, MD Villacampa, A Laguna… - 2019 - ri.conicet.gov.ar
A new phosphine ligand bearing a thiophene moiety, C 4 H 3 SNHCOCH 2 CH 2 PPh 2 (L), has been prepared by reaction of the aminophosphine Ph 2 PCH 2 CH 2 NH 2 with …
Number of citations: 2 ri.conicet.gov.ar

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